7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine
Description
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3/c16-10-4-5-11-13(6-10)20-8-21-15(11)19-7-9-2-1-3-12(17)14(9)18/h1-6,8H,7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIRSCRJAQXPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327262 | |
| Record name | 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477861-87-3 | |
| Record name | 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzylamine and 7-chloro-4-quinazolinone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reaction: The 2,3-difluorobenzylamine is coupled with 7-chloro-4-quinazolinone under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer activities. Research indicates that 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine exhibits significant antiproliferative effects against various cancer cell lines. The compound interferes with cellular signaling pathways associated with tumor growth and metastasis.
Case Study:
A study published in Molecular Cancer Therapeutics demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase. The mechanism involves the downregulation of cyclin D1 and upregulation of p21, highlighting its potential as a lead compound for further development in cancer therapy .
Enzyme Inhibition
Another promising application of this compound is its role as an enzyme inhibitor. Specifically, it has shown inhibitory activity against various kinases involved in cancer progression.
Table 1: Enzyme Inhibition Profile
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| EGFR | Competitive | 0.15 |
| VEGFR | Non-competitive | 0.25 |
| CDK4 | Mixed | 0.10 |
This profile suggests that the compound could be developed into a targeted therapy for cancers driven by these kinases .
Neurological Applications
Recent investigations have also explored the neuroprotective effects of quinazoline derivatives. The potential application of this compound in treating neurodegenerative diseases like Alzheimer's and Parkinson's is under study.
Case Study:
Research conducted at a leading university found that this compound exhibited neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In vitro studies showed that it could prevent neuronal death induced by amyloid-beta peptides, a hallmark of Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution at position 2 | Increased potency |
| Fluorine substitution | Enhanced selectivity |
| Chlorine at position 7 | Improved solubility |
These insights guide further modifications to enhance efficacy and reduce side effects .
Mechanism of Action
The mechanism of action of 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-quinazolinamine: Lacks the difluorobenzyl group.
N-(2,3-difluorobenzyl)-4-quinazolinamine: Lacks the chloro group.
4-quinazolinamine: Lacks both the chloro and difluorobenzyl groups.
Uniqueness
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine is unique due to the presence of both the chloro and difluorobenzyl groups, which may contribute to its distinct chemical and biological properties.
Biological Activity
Overview
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine is a synthetic compound within the quinazoline family, recognized for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other relevant biological effects.
- IUPAC Name : this compound
- Molecular Formula : C15H10ClF2N3
- Molecular Weight : 305.71 g/mol
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2,3-difluorobenzylamine and 7-chloro-4-quinazolinone.
- Reaction Conditions : The reaction is usually conducted in a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity through various mechanisms. The specific compound under discussion has been evaluated for its effects on several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.096 | EGFR inhibition |
| A549 (Lung Cancer) | 2.09 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 2.08 | Cell cycle arrest at G2/M phase |
In vitro studies have demonstrated that this compound effectively inhibits the growth of these cancer cell lines, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in tumor proliferation .
The mechanisms by which this compound exerts its anticancer effects include:
- EGFR Inhibition : The compound binds to the EGFR, preventing its activation and downstream signaling that leads to cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, halting the progression of cancer cells .
Other Biological Activities
In addition to its anticancer properties, this quinazoline derivative has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Antiviral Activity : Some derivatives within the quinazoline class have shown promise against viruses such as SARS-CoV-2 and MERS-CoV .
- Anti-inflammatory Effects : Research indicates that certain quinazoline derivatives may possess anti-inflammatory properties, although specific data on this compound is limited.
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in treating various cancers:
- A study reported that compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines with a favorable safety profile.
- Another investigation focused on the structure-activity relationship (SAR) of quinazoline derivatives, revealing that modifications at specific positions can enhance anticancer activity while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
